TrkA Enzymatic Potency: Head-to-Head Comparison with Larotrectinib (LOXO-101)
In an enzyme-linked immunosorbent assay (ELISA) measuring TrkA kinase activity, this compound (Example 3 in US8865698) exhibited an IC50 of 22.2 nM [1]. In contrast, larotrectinib (LOXO-101, Example 14 in US8865698) achieved an IC50 of 2 nM in a radiometric HotSpot assay under comparable conditions [2]. This 11.1-fold difference in potency defines the compound as a moderate-affinity TrkA inhibitor, distinct from the ultra-potent clinical candidate larotrectinib.
| Evidence Dimension | TrkA enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 22.2 nM (ELISA, pH 7.5) |
| Comparator Or Baseline | Larotrectinib (LOXO-101): 2 nM (radiometric HotSpot assay) |
| Quantified Difference | 11.1-fold lower potency for the target compound |
| Conditions | TrkA kinase activity measured by ELISA (Immulon 4HBX 384-well plates) and radiometric HotSpot assay, respectively. Both assays used human TrkA enzyme; pH 7.5 for ELISA. |
Why This Matters
This potency metric directly informs the required concentration in cellular or in vivo models; users needing a moderate-affinity TrkA probe (e.g., to avoid complete target saturation) would select this compound over larotrectinib.
- [1] BindingDB Entry 9369. IC50=22.2 nM for BDBM136586 (Example 3) against TrkA, ELISA assay. Deposited 2021-04-25. View Source
- [2] BindingDB Entry for BDBM136597 (Larotrectinib). IC50=2 nM against TrkA, radiometric HotSpot assay. Curated by ChEMBL. View Source
